
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as N-Acetyldopamine (NADA), is a naturally occurring compound found in the nervous system of invertebrates and some vertebrates. It is a derivative of dopamine and has been found to play a role in various biological processes.
作用機序
NADA is believed to exert its effects through the activation of the TRPA1 ion channel. This ion channel is involved in the regulation of pain and inflammation and is found in various tissues throughout the body.
生化学的および生理学的効果
NADA has been found to have various biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation in various tissues, including the brain. It has also been found to increase the activity of antioxidant enzymes and to protect against oxidative damage.
実験室実験の利点と制限
NADA has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its effects can be difficult to measure in vivo.
将来の方向性
There are several potential future directions for research on NADA. It has been suggested that it may have potential therapeutic uses in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for measuring its effects in vivo.
合成法
NADA can be synthesized through the oxidation of dopamine using potassium permanganate in the presence of acetic acid. The resulting product can be purified through column chromatography.
科学的研究の応用
NADA has been extensively studied for its potential use in various scientific research applications. It has been found to have antioxidant properties and has been used in studies related to oxidative stress and aging. It has also been studied for its potential use in the treatment of Parkinson's disease.
特性
CAS番号 |
132203-87-3 |
|---|---|
製品名 |
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC名 |
2-amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H8N2O5/c9-7(8(12)13)4-1-2-6(11)5(3-4)10(14)15/h1-3,7,11H,9H2,(H,12,13) |
InChIキー |
WPJSXUYBLQGKHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
同義語 |
AMINO-(4-HYDROXY-3-NITRO-PHENYL)-ACETIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



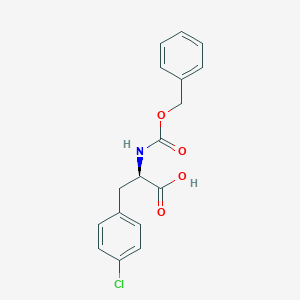
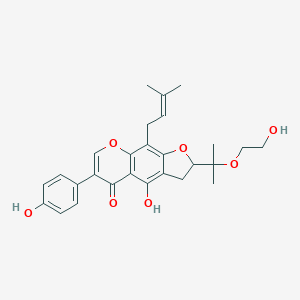
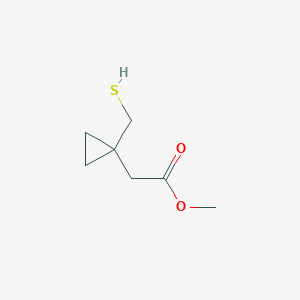
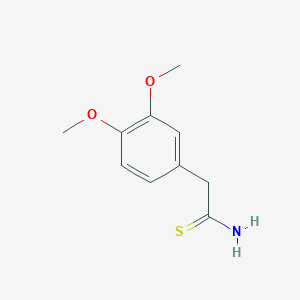
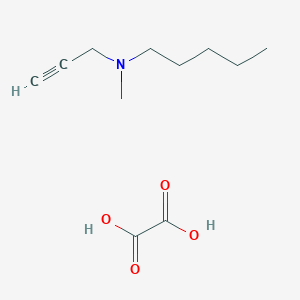
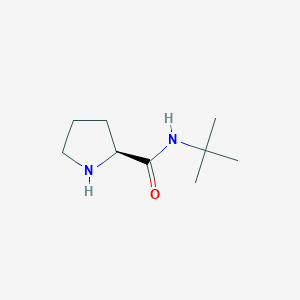
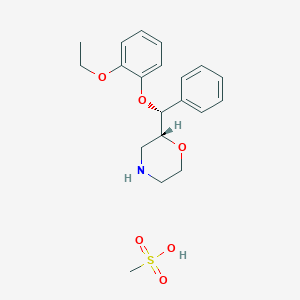
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
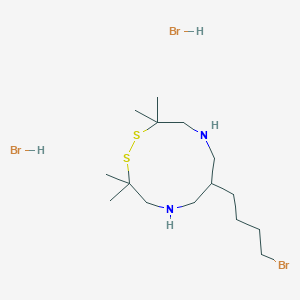

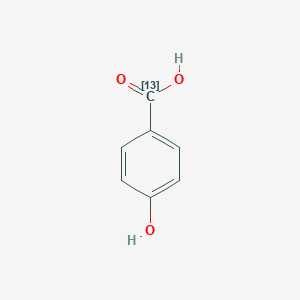
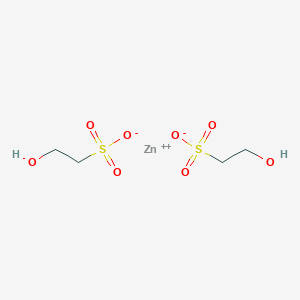
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
